The synthesis of 1-Deoxy-1-(octylamino)-D-glucitol typically involves the modification of D-glucose or its derivatives. The following steps outline a general synthetic pathway:
Technical parameters such as reaction temperature, solvent choice (often methanol or dimethyl sulfoxide), and reaction time are crucial for optimizing yield and purity.
The molecular structure of 1-Deoxy-1-(octylamino)-D-glucitol features a hexose backbone with an octylamine group attached at the first carbon position. Key structural characteristics include:
1-Deoxy-1-(octylamino)-D-glucitol participates in various chemical reactions, primarily due to its functional groups:
These reactions are typically conducted under acidic or basic conditions to promote reactivity.
The mechanism of action for 1-Deoxy-1-(octylamino)-D-glucitol largely depends on its application in biochemical contexts. For instance:
The specific interactions at the molecular level involve hydrogen bonding and hydrophobic interactions due to its octyl chain, which can influence membrane permeability and biological activity.
1-Deoxy-1-(octylamino)-D-glucitol finds applications across various scientific fields:
1-Deoxy-1-(octylamino)-D-glucitol (CAS: 23323-37-7) is a stereochemically complex molecule derived from D-glucose. Its structure retains four chiral centers from the parent sugar, specifically at carbons 2, 3, 4, and 5 of the glucitol chain. The stereochemistry is defined as (2R,3R,4R,5S)-6-(octylamino)hexane-1,2,3,4,5-pentaol, confirming the D-glucose-derived configuration [4] [5]. The SMILES string CCCCCCCCNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO explicitly denotes the relative configurations at these chiral centers, ensuring specificity in biochemical interactions [2]. The n-octylamine moiety attaches to the anomeric carbon via a nitrogen linkage, eliminating the anomeric center and conferring structural stability. This configuration prevents mutarotation and distinguishes it from L-isomers or other diastereomers, which may exhibit divergent biological activities [5].
The compound has a molecular formula of C₁₄H₃₁NO₅ and a molecular weight of 293.40 g/mol [2] [4]. Key structural descriptors include:
CCCCCCCCNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO [2] InChI=1S/C14H31NO5/c1-2-3-4-5-6-7-8-15-9-11(17)13(19)14(20)12(18)10-16/h11-20H,2-10H2,1H3/t11-,12+,13+,14+/m0/s1 [2] ZRRNJJURLBXWLL-REWJHTLYSA-N [4]These identifiers encode the compound’s stereochemistry and facilitate database searches and computational modeling. The extended alkyl chain contributes to its amphiphilic character, while the glucitol backbone maintains hydrophilicity [5]. Table 1: Key Physicochemical Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₃₁NO₅ |
| Molecular Weight | 293.40 g/mol |
| SMILES | CCCCCCCCNCC@HC@@HC@HC@HCO |
| InChI Key | ZRRNJJURLBXWLL-REWJHTLYSA-N |
| CAS Registry Number | 23323-37-7 |
This compound exhibits defined thermal transitions, with a melting point range of 121–124°C (lit.) [2] [4]. The narrow melting range suggests high purity and crystalline uniformity. Above the melting point, thermal decomposition occurs, as indicated by a predicted boiling point of 524.7±50.0°C [4]. Crystallization patterns reveal a solid, white to off-white crystalline or scaly morphology at room temperature [5] [7]. Storage recommendations (room temperature, inert atmosphere, and protection from light) imply sensitivity to oxidation or photodegradation [4] [6]. The crystalline structure is stabilized by intramolecular hydrogen bonding between hydroxyl groups and the amine functionality, as well as van der Waals interactions within the octyl chain [5].
Solubility is strongly influenced by the compound’s amphiphilic design:
Table 2: Solubility in Common Solvents
| Solvent | Solubility | Conditions |
|---|---|---|
| Water | Slightly soluble | 25°C; improves with heating |
| Methanol | Soluble | Heated |
| DMSO | Slightly soluble | 25°C |
| Hexane | Negligible | 25°C |
The compound exhibits significant optical activity due to its four chiral centers. Specific rotation is reported as [α]²⁰/D = -15° (c = 1 in methanol) [2] [4], though some sources note variations ([α]²⁰/D = -16° to -20°) depending on concentration and solvent purity [5] [7]. The negative rotation aligns with D-series sugar derivatives. Chiral integrity remains stable under recommended storage conditions, but extreme pH or temperatures may induce racemization at labile carbons. Optical purity (>98%) is critical for applications in asymmetric synthesis or chiral separations [2] [5].
Table 3: Chiral Centers and Optical Properties
| Chiral Center Position | Configuration | Contribution to Optical Activity |
|---|---|---|
| C2 | R | Primary contributor to dextrorotation |
| C3 | R | Stabilizes overall conformation |
| C4 | R | Enhances hydrogen bonding |
| C5 | S | Determines glucitol backbone twist |
Compound Synonyms Table
| Synonym |
|---|
| N-n-Octyl-D-glucamine |
| N-Octyl-D-glucamine |
| 1-Deoxy-1-(n-octylamino)-D-glucitol |
| (2R,3R,4R,5S)-6-(Octylamino)hexane-1,2,3,4,5-pentaol |
| N-OCTYL-D-GLUCAMINE |
| Crisaborole Impurity 88 |
| Ketoprofen Impurity 31 |
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5